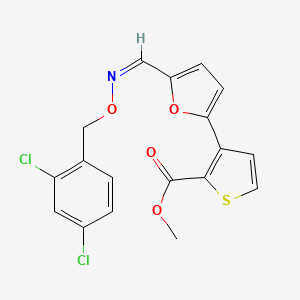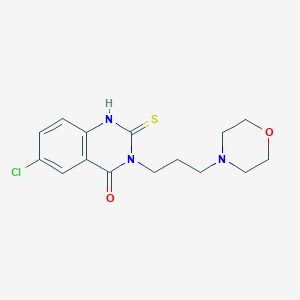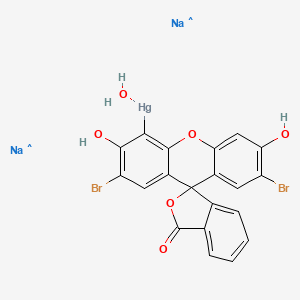
2-(3-Chloroanilino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloroanilino)pyridine is an organic compound with the molecular formula C11H9ClN2. It is a derivative of pyridine, where a 3-chloroaniline group is attached to the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloroanilino)pyridine typically involves the reaction of 2-chloropyridine with 3-chloroaniline. This reaction is carried out under heating conditions, usually at temperatures between 423–433 K for several hours . The product is then purified through extraction and recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions: 2-(3-Chloroanilino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilino-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(3-Chloroanilino)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic activities. Derivatives of this compound have shown moderate to excellent activity in reducing inflammation and pain.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Chloroanilino)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific derivative and its application .
類似化合物との比較
- 2-(3,5-Dichloroanilino)pyridine
- 2-(3-Methoxyanilino)pyridine
- 2-(3,5-Dimethylanilino)pyridine
Comparison: 2-(3-Chloroanilino)pyridine is unique due to the presence of a single chlorine atom in the aniline ring, which influences its reactivity and biological activity. In comparison, compounds with additional substituents, such as 2-(3,5-Dichloroanilino)pyridine, may exhibit different chemical and biological properties due to the presence of multiple chlorine atoms .
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
N-(3-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14) |
InChIキー |
RULIFSIKXUKYAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




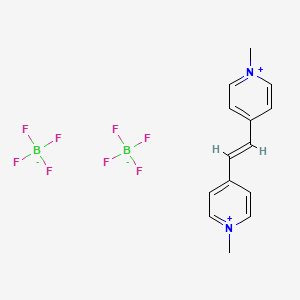

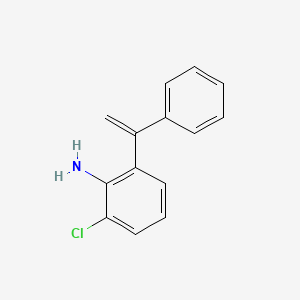
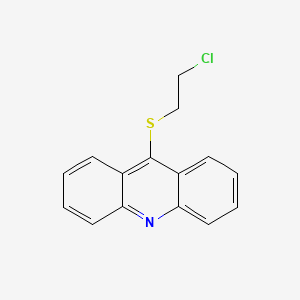
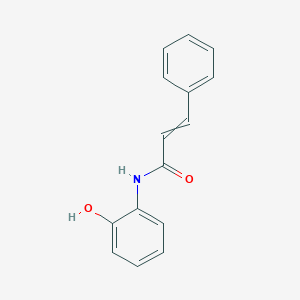
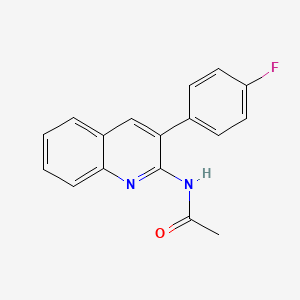
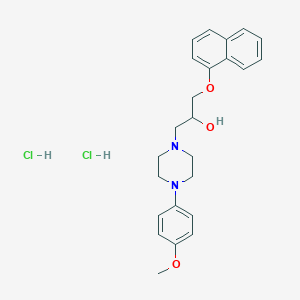
![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
